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Iodoacetamide azide -

Iodoacetamide azide

Catalog Number: EVT-13864116
CAS Number:
Molecular Formula: C5H9IN4O
Molecular Weight: 268.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodoacetamide azide is a specialized chemical compound that serves as a cysteine-reactive probe. It is primarily utilized in biochemical applications to label proteins containing cysteine residues, allowing for the covalent attachment of various functional groups, such as fluorophores or biotin. This labeling facilitates visualization and identification of proteins through techniques like in-gel fluorescence or mass spectrometry. The compound has garnered attention in the field of click chemistry due to its azide functionality, which enables further chemical modifications and conjugations .

Source

Iodoacetamide azide can be sourced from various chemical suppliers, including Vector Laboratories and MedChemExpress, where it is available in different quantities (5 mg, 25 mg, and 100 mg). The compound is typically stored at -20°C in a desiccated environment to maintain stability .

Classification

Iodoacetamide azide is classified as a reactive probe specifically targeting thiol groups in proteins. It falls under the category of bioorthogonal reagents due to its azide group, which participates in click chemistry reactions. This classification makes it valuable for applications in proteomics and biochemical assays .

Synthesis Analysis

Methods

The synthesis of iodoacetamide azide involves several key steps that typically include the preparation of the iodoacetamide moiety followed by the introduction of the azide group. The general synthetic route can be outlined as follows:

  1. Preparation of Iodoacetamide: Iodoacetamide is synthesized from acetamide and iodine or iodine-containing reagents.
  2. Introduction of Azide Group: The azide functionality can be introduced through a nucleophilic substitution reaction, typically using sodium azide or other azidation methods.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Common solvents used include dimethyl sulfoxide, dimethylformamide, or dichloromethane. The final product is purified using chromatographic techniques to remove unreacted starting materials and by-products .

Molecular Structure Analysis

Structure

The molecular formula for iodoacetamide azide is C5H9IN3O\text{C}_5\text{H}_9\text{I}\text{N}_3\text{O}, with a molecular weight of 268.06 g/mol. The structure features an iodoacetamide group linked to an azide functional group.

Data

  • Molecular Weight: 268.06 g/mol
  • Chemical Composition: C5H9IN3O\text{C}_5\text{H}_9\text{I}\text{N}_3\text{O}
  • Appearance: Slightly yellow oil
  • Solubility: Soluble in dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, and chloroform .
Chemical Reactions Analysis

Reactions

Iodoacetamide azide primarily reacts with nucleophilic sites on cysteine residues within proteins. The reaction mechanism involves the formation of a covalent bond between the sulfur atom of the cysteine thiol group and the carbon atom adjacent to the iodine in iodoacetamide.

Technical Details

The reaction conditions typically include:

  • Temperature: Ambient temperature or slightly elevated temperatures.
  • Reaction Time: Varies depending on the specific application but generally ranges from minutes to hours.
  • Concentration: Optimal concentrations are determined based on the specific protein targets and desired labeling efficiency.

This reactivity allows for selective labeling of proteins, enabling downstream applications such as mass spectrometry analysis and visualization through fluorescence .

Mechanism of Action

The mechanism by which iodoacetamide azide acts involves nucleophilic attack by cysteine thiols on the electrophilic carbon adjacent to the iodine atom in iodoacetamide. This results in the formation of a stable thioether bond while simultaneously introducing the azido group onto the protein.

Process Data

  1. Nucleophilic Attack: Cysteine thiol attacks the carbon atom bonded to iodine.
  2. Formation of Thioether Bond: A covalent bond is formed between cysteine and iodoacetamide.
  3. Azido Group Introduction: The azido group remains attached to the protein, allowing for subsequent click chemistry reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Slightly yellow oil
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide
  • Storage Conditions: Requires storage at -20°C under desiccated conditions to maintain stability .

Chemical Properties

  • Reactivity: Highly reactive towards thiol groups, making it effective for protein labeling.
  • Stability: Stable under appropriate storage conditions but may decompose if exposed to moisture or high temperatures.

Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) used to confirm purity and identity post-synthesis .

Applications

Iodoacetamide azide has several scientific applications:

  • Protein Labeling: Used extensively for labeling cysteine residues in proteins for analysis via mass spectrometry.
  • Fluorescence Imaging: Facilitates visualization of proteins through fluorescent tagging.
  • Click Chemistry: Serves as a handle for further bioconjugation reactions, allowing researchers to attach various biomolecules for functional studies .
  • Biochemical Assays: Utilized in assays that require specific targeting of cysteine residues within complex protein mixtures.
Mechanistic Foundations of Iodoacetamide Azide Reactivity

Alkylation of Thiol Groups: Covalent Binding Mechanisms to Cysteine Residues

Iodoacetamide azide (IAA) features an electrophilic iodoacetamide group that selectively alkylates nucleophilic thiol groups (–SH) in cysteine residues through a bimolecular nucleophilic substitution (SN₂) reaction. This irreversible covalent modification generates a stable thioether linkage (–S–CH₂–CONH₂) while releasing iodide as a byproduct [2]. The reaction exhibits strong pH dependency, with optimal rates observed at pH 8.0–8.5 where cysteine thiolates (S⁻) predominate. Under physiological conditions (pH 7.4), alkylation occurs efficiently but more slowly due to reduced thiolate nucleophilicity [6].

Key structural factors influence alkylation efficiency:

  • Steric Accessibility: Surface-exposed cysteines react orders of magnitude faster than buried residues (e.g., in folded proteins)
  • Local Microenvironment: Adjacent basic residues lower cysteine pKₐ, enhancing reactivity
  • Competing Nucleophiles: Histidine, methionine, and amine groups exhibit minimal reactivity under controlled conditions [2]

Table 1: Kinetics of Iodoacetamide Azide-Mediated Alkylation

SystemReaction ConditionsAlkylation Rate (M⁻¹s⁻¹)Reference Model
Free cysteinepH 7.4, 25°C8.3 ± 0.5Small-molecule thiols
s4U8-tRNA80% DMSO, 65°C0.12 ± 0.02tRNA thiouridine labeling [2]
Reduced BSApH 8.0, 37°C5.6 ± 0.3Protein thiol modification
Folded RNase ApH 7.4, 37°C<0.01Buried cysteine accessibility

Applications in protein biochemistry include irreversible enzyme inhibition through active-site cysteine modification and structural studies via cysteine-directed fluorescent probes. In RNA biochemistry, IAA derivatives like 5-iodoacetamidofluorescein (5-IAF) enable labeling of thiolated nucleotides (e.g., 4-thiouridine in tRNA), facilitating RNA dynamics studies [2].

Azide Functionality in Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Dynamics

The terminal azide (–N₃) group of IAA participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazole linkages with terminal alkynes. This "click reaction" proceeds via a copper acetylide intermediate, with rate accelerations >10⁷-fold compared to uncatalyzed cycloadditions [8]. Critical reaction parameters include:

  • Catalyst System: Cu(I) sources (e.g., CuSO₄/ascorbate) with stabilizing ligands (TBTA, BTTAA, THPTA) prevent copper-induced protein degradation
  • Buffer Compatibility: HEPES (pH 7.0-7.5) maximizes rates; Tris must be avoided due to amine-Cu(I) complexation [8]
  • Concentration: Optimal at 50-100 μM azide concentration with 1-5 mol% catalyst

Table 2: CuAAC Performance Metrics for Iodoacetamide Azide Derivatives

Alkyne PartnerCatalyst SystemTime to CompletionYield (%)Application Context
Propargyl biotinCuSO₄/sodium ascorbate60 min, RT>95Streptavidin pulldown [1]
BODIPY-alkyneBTTAA/CuSO₄30 min, 37°C92In-gel fluorescence [3] [9]
DBCO-fluorophoreNone (SPAAC)2-4 hr, 37°C85Live-cell compatible [9]

Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctynes (DBCO) or bicyclononynes (BCN) provides a copper-free alternative, eliminating cytotoxicity concerns while maintaining second-order rate constants of 0.1-1.0 M⁻¹s⁻¹ [8] [9]. This enables applications in living systems where copper toxicity would be prohibitive.

Bioorthogonal Compatibility: Selectivity in Complex Biological Systems

Iodoacetamide azide demonstrates exceptional bioorthogonality due to the absence of endogenous azides in biological systems and the chemoselectivity of both its iodoacetamide and azide functional groups. The azide group exhibits negligible reactivity toward biological nucleophiles (thiols, amines, alcohols) or electrophiles, while the iodoacetamide moiety selectively targets cysteine thiols without modifying other amino acid side chains under physiological conditions [4] [6].

Three key features enable its application in complex environments:

  • Metabolic Stability: The azide group resists enzymatic reduction and degradation in cellular systems
  • Reaction Orthogonality: Sequential labeling is possible (e.g., cysteine alkylation first, followed by CuAAC)
  • Minimal Perturbation: The compact structure (MW 268.06 Da) minimally impacts biomolecular function post-modification [8]

Table 3: Bioorthogonal Applications of Iodoacetamide Azide

ApplicationConjugateDetection MethodKey Advantage
Activity-based protein profilingBiotin-alkyneStreptavidin enrichment + MSIdentifies reactive cysteines [10]
Metabolic labelingAzidoTMTTandem mass tagsMultiplexed quantification (11-plex) [7]
Glycan imagingFluorescent alkynesSuper-resolution microscopyNo genetic encoding required
Protein-protein crosslinkingBis-alkynesEnrichment of crosslinked peptidesDistance constraints in complexes [5]

In proteomic investigations, IAA enables:

  • Cysteine Reactivity Profiling: Identification of hyperreactive cysteines using IA-alkyne probes followed by azido-biotin conjugation [10]
  • Pulse-Chase Experiments: Metabolic incorporation of azidohomoalanine (Aha) followed by IAA-based enrichment detects newly synthesized proteins (>87% specificity) [5]
  • Multiplexed Quantification: AzidoTMT reagents enable 11-plex isobaric labeling for quantitative site occupancy studies [7]

The dual functionality maintains selectivity even in whole-cell lysates and living systems when using copper-free variants, as demonstrated by specific labeling of recombinant proteins in E. coli without background signal from endogenous proteomes [4] [8].

Properties

Product Name

Iodoacetamide azide

IUPAC Name

N-(3-azidopropyl)-2-iodoacetamide

Molecular Formula

C5H9IN4O

Molecular Weight

268.06 g/mol

InChI

InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11)

InChI Key

QFEQUQOYWKZOOV-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CI)CN=[N+]=[N-]

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